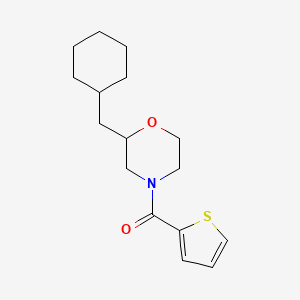
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine, also known as CTM, is a synthetic compound that belongs to the class of morpholine derivatives. CTM has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is not fully understood. However, studies suggest that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may exert its antitumor effects by inducing apoptosis (cell death) in cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may also inhibit the proliferation of cancer cells by blocking the cell cycle. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's antiviral activity may be due to its ability to inhibit the replication of the virus. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be well-tolerated, with no adverse effects observed at therapeutic doses. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its broad-spectrum antitumor activity. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be effective against various types of cancer cells, making it a potential therapeutic agent for multiple types of cancer. Another advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate the use of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could explore the mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine and its potential as an anti-inflammatory and antiviral agent. Finally, research could focus on developing new formulations of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine that improve its solubility and bioavailability.
合成法
The synthesis of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine involves the reaction of 2-thiophenecarboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine as a white solid with a yield of around 70%.
科学的研究の応用
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been extensively studied for its antitumor activity. Studies have shown that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(15-7-4-10-20-15)17-8-9-19-14(12-17)11-13-5-2-1-3-6-13/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCUBBAVJNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058072.png)
![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![3-(1-methyl-2-oxopyrrolidin-3-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6058090.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6058092.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)